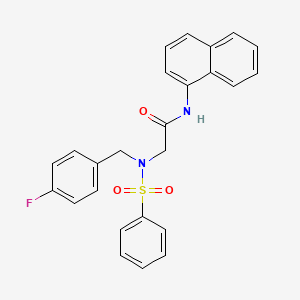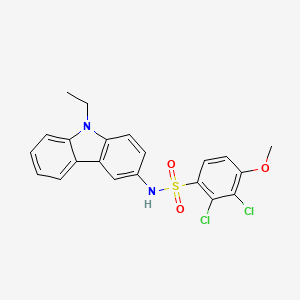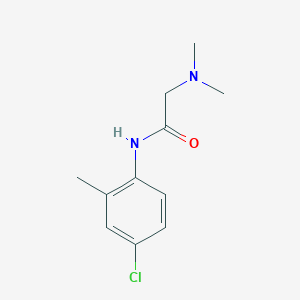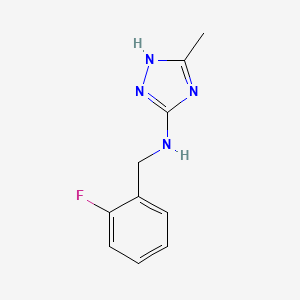![molecular formula C16H9BrCl2N2 B12479380 5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile](/img/structure/B12479380.png)
5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a 3,4-dichlorophenylmethyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 3,4-dichlorobenzyl chloride.
Reaction Conditions: The key steps include the formation of the indole core, bromination, and introduction of the 3,4-dichlorophenylmethyl group. The reactions are usually carried out under controlled conditions using appropriate solvents and catalysts.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification.
Chemical Reactions Analysis
5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Reagents such as sodium hydride, palladium catalysts, and various solvents are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile can be compared with other similar compounds, such as:
5-Bromoindole Derivatives: These compounds share the bromine substitution at the 5th position but differ in other substituents.
3,4-Dichlorophenylmethyl Indoles: These compounds have the same phenylmethyl group but may lack the bromine or carbonitrile groups.
Indole-3-Carbonitrile Derivatives: These compounds have the carbonitrile group at the 3rd position but differ in other substituents.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H9BrCl2N2 |
|---|---|
Molecular Weight |
380.1 g/mol |
IUPAC Name |
5-bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H9BrCl2N2/c17-12-2-4-16-13(6-12)11(7-20)9-21(16)8-10-1-3-14(18)15(19)5-10/h1-6,9H,8H2 |
InChI Key |
VTCKWKWARUCALD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-5-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12479298.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12479304.png)
![N-[2-(methylsulfanyl)phenyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12479306.png)

![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B12479310.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12479320.png)



![N'-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide](/img/structure/B12479361.png)
![4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12479362.png)
![6-bromo-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B12479368.png)
![1-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479372.png)

